REACTION_SMILES
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[CH2:13]1[CH2:14][NH:15][CH2:16][CH2:17]1.[CH2:18]([c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1)[N:25]1[CH2:26][CH2:27][C:28](=[O:31])[CH2:29][CH2:30]1.[CH3:32][CH2:33][OH:34].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]2[cH:7][cH:8][nH:9][c:10]2[cH:11][cH:12]1>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]2[c:7]([C:28]3=[CH:27][CH2:26][N:25]([CH2:18][c:19]4[cH:20][cH:21][cH:22][cH:23][cH:24]4)[CH2:30][CH2:29]3)[cH:8][nH:9][c:10]2[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCN(Cc2ccccc2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc2[nH]ccc2c1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc2[nH]cc(C3=CCN(Cc4ccccc4)CC3)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |